molecular formula C45H98ClN2O3P B15189770 Chloromethylphosphonic acid;2-methylhenicosan-2-amine CAS No. 74512-24-6

Chloromethylphosphonic acid;2-methylhenicosan-2-amine

Cat. No.: B15189770
CAS No.: 74512-24-6
M. Wt: 781.7 g/mol
InChI Key: TYCWIDOEHBNWLA-UHFFFAOYSA-N
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Description

(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is a complex organic compound that is not naturally produced in the environment. It is a salt formed by the combination of (chloromethyl)phosphonic acid and C22-tert-alkylamine in a 1:2 ratio. This compound is known for its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) typically involves the reaction of (chloromethyl)phosphonic acid with C22-tert-alkylamine. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired salt. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The compound is often produced in batch processes, where the reactants are mixed in large reactors under controlled conditions. The final product is then purified and isolated using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids .

Scientific Research Applications

(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its toxicity and bioaccumulation.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used as a lubricant and additive in various industrial applications.

Mechanism of Action

The mechanism of action of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) involves its interaction with molecular targets in biological systems. The compound dissociates in water to form a positively charged alkyl amine and a negatively charged phosphonic acid counterion. The alkyl amine is expected to degrade relatively quickly in air but is persistent in water, soil, and sediment. The phosphonic acid counterion is persistent in air but not likely to persist in water, soil, and sediment. These components can interact with various molecular targets, leading to their observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is unique due to its specific ratio of components and its distinct chemical and physical properties. Its persistence in different environmental media and its potential for bioaccumulation make it a compound of interest for various scientific and industrial applications .

Properties

CAS No.

74512-24-6

Molecular Formula

C45H98ClN2O3P

Molecular Weight

781.7 g/mol

IUPAC Name

chloromethylphosphonic acid;2-methylhenicosan-2-amine

InChI

InChI=1S/2C22H47N.CH4ClO3P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)23;2-1-6(3,4)5/h2*4-21,23H2,1-3H3;1H2,(H2,3,4,5)

InChI Key

TYCWIDOEHBNWLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C)(C)N.CCCCCCCCCCCCCCCCCCCC(C)(C)N.C(P(=O)(O)O)Cl

Origin of Product

United States

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